(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a chiral compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in peptide synthesis. Its molecular formula is C25H23NO5, with a molecular weight of approximately 417.5 g/mol. The unique structural elements contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group is protected using the Fmoc group through reaction with Fmoc chloride in the presence of a base such as triethylamine.
- Formation of the Thiophenyl Moiety : The thiophenyl group is introduced via nucleophilic substitution reactions, which can be tailored to yield specific derivatives based on desired properties.
The mechanism of action for this compound is primarily linked to its interactions with specific biological macromolecules, such as enzymes and receptors. The Fmoc group allows for selective reactions while the thiophenyl moiety can engage in hydrophobic interactions and hydrogen bonding, influencing the compound's binding affinity and biological efficacy.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The biological activity of this compound can be assessed through various bioassays that measure efficacy against different biological targets:
Activity Type | Description |
---|---|
Antimicrobial | Inhibits growth of certain bacteria and fungi. |
Enzyme Inhibition | Potentially inhibits specific enzymes related to metabolic pathways. |
Cytotoxicity | May induce apoptosis in cancer cell lines. |
Case Studies
- Enzyme Interaction Studies : A study demonstrated that similar Fmoc-protected compounds effectively inhibited protease activity, suggesting potential applications in cancer therapy.
- Peptide Synthesis Applications : The compound has been utilized as a building block in synthesizing bioactive peptides that show enhanced stability and activity compared to their unprotected counterparts.
Applications in Research and Industry
This compound has diverse applications:
- Medicinal Chemistry : Used as an intermediate in developing new pharmaceuticals targeting specific diseases.
- Biochemistry : Employed in studying protein-ligand interactions, providing insights into enzyme mechanisms.
- Synthetic Chemistry : Acts as a versatile building block for synthesizing complex organic molecules.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)11-20(14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLMDOMRTRHLFX-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.